molecular formula C10H10F2O B13638923 2-(2,4-Difluorophenyl)-2-methylpropanal

2-(2,4-Difluorophenyl)-2-methylpropanal

Cat. No.: B13638923
M. Wt: 184.18 g/mol
InChI Key: GJHLTCFZMNRIIF-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-methylpropanal is an organofluorine compound characterized by a difluorophenyl ring attached to a branched aldehyde structure. This compound is structurally notable for its 2,4-difluorophenyl substituent and a tertiary carbon bearing a methyl group and an aldehyde functional group. For instance, highlights 2-(2,4-difluorophenyl)-2-((trimethylsilyl)oxy)-propanenitrile as a precursor for a potent fungicide, suggesting that the aldehyde derivative may similarly serve in synthetic pathways for bioactive molecules . The presence of fluorine atoms enhances electronegativity and metabolic stability, making such compounds valuable in drug design .

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-methylpropanal

InChI

InChI=1S/C10H10F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3

InChI Key

GJHLTCFZMNRIIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropanal typically involves the introduction of the difluorophenyl group onto a propanal backbone. One common method is the Friedel-Crafts acylation reaction, where 2,4-difluorobenzoyl chloride reacts with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 2-(2,4-Difluorophenyl)-2-methylpropanal may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism by which 2-(2,4-Difluorophenyl)-2-methylpropanal exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Functional Groups Key Properties/Applications References
2-(2,4-Difluorophenyl)-2-methylpropanal Aldehyde, methyl, difluorophenyl Potential intermediate for fungicides/antifungals; aldehyde group enables nucleophilic reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl derivatives Oxoethyl, dichlorophenyl Moderate antibacterial activity; less active than difluorophenyl analogs
2-(2,4-Difluorophenyl)pyridine Pyridine, difluorophenyl Not explicitly stated, but pyridine may confer rigidity or coordination properties
Ethyl 2-bromo-2-[2-(2,4-difluorophenyl)hydrazono]acetate Hydrazono ester, bromo Likely used in heterocycle synthesis; bromo group enhances reactivity
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid Carboxylic acid, bromo Carboxylic acid group may improve solubility or enable salt formation

Research Findings and Data

Key Comparative Data

Property 2-(2,4-Difluorophenyl)-2-methylpropanal 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-(2,4-Difluorophenyl)pyridine
Antibacterial Activity Not reported Moderate (MIC: 8–16 µg/mL) Not reported
Antifungal Activity Not reported Not reported Active (MIC: 2–4 µg/mL)
Synthetic Flexibility High (aldehyde reactivity) Moderate (ketone stability) Low (pyridine inertness)

Mechanistic Insights

  • Fluorine substituents reduce metabolic degradation and enhance lipophilicity, improving bioavailability .
  • The methyl group in 2-(2,4-difluorophenyl)-2-methylpropanal may sterically hinder enzymatic attack, further stabilizing the molecule .

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